

# The Enduring Legacy of Biguanides: From Herbal Remedy to First-Line Diabetes Therapy

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-carbamimidoyl-1,1-dimethylguanidine

**Cat. No.:** B114582

[Get Quote](#)

A Technical Guide on the Discovery, History, and Core Mechanisms of Biguanide-Class Compounds

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The biguanide class of compounds, most notably represented by metformin, holds a preeminent position in the therapeutic arsenal against type 2 diabetes. This technical guide provides an in-depth exploration of the journey of biguanides, from their origins in traditional herbal medicine to their current status as a first-line pharmacological intervention. We delve into the pivotal discoveries that unveiled their glucose-lowering properties, the synthetic pathways developed for their production, and the key experiments that have begun to unravel their complex mechanisms of action. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways central to the enduring legacy and ongoing investigation of this remarkable class of drugs.

## A Journey Through Time: The History of Biguanides

The story of biguanides is a fascinating intersection of traditional medicine, organic chemistry, and clinical science, spanning centuries of observation and discovery.

## Ancient Roots in Herbal Medicine

The use of the French lilac or goat's rue plant (*Galega officinalis*) for medicinal purposes dates back to medieval Europe, where it was used to treat a variety of ailments, including symptoms we now associate with diabetes, such as frequent urination.<sup>[1][2][3]</sup> Traditional preparations of this plant were known to possess glucose-lowering properties, a fact that would later spark scientific inquiry into its active components.<sup>[1][4]</sup>

## The Dawn of a Chemical Class

The late 19th and early 20th centuries marked a period of significant advancement in chemical synthesis and analysis. In 1879, Bernhard Rathke first synthesized the parent compound, biguanide.<sup>[5]</sup> The journey towards its therapeutic application began in earnest in the early 1900s with the isolation of guanidine from *Galega officinalis* extracts.<sup>[1][6]</sup> Guanidine itself was found to lower blood glucose, but its toxicity limited its clinical utility.<sup>[3]</sup> This led to the exploration of less toxic derivatives.

## Synthesis and Early Investigations

In 1922, Emil Werner and James Bell first described the synthesis of metformin (N,N-dimethylbiguanide).<sup>[7][8]</sup> Throughout the 1920s, several guanidine derivatives, including metformin and other biguanides, were synthesized.<sup>[9][10]</sup> Seminal work by Slotta and Tschesche in 1929 demonstrated the blood glucose-lowering effects of biguanides in animal models, specifically rabbits.<sup>[7][11][12]</sup> However, the discovery and increasing availability of insulin in the same decade overshadowed these findings, and biguanides were largely set aside.<sup>[9][10]</sup>

## Rediscovery and Clinical Introduction

The 1940s saw a renewed interest in biguanides, not for diabetes, but in the search for antimalarial agents.<sup>[9][10]</sup> During this period, the glucose-lowering side effects of some of these compounds were once again observed.<sup>[9][10]</sup> This serendipitous rediscovery prompted a re-evaluation of their potential in treating diabetes.

The French physician Jean Sterne was a key figure in championing the clinical use of metformin.<sup>[9][10][13]</sup> His clinical trials in the 1950s established its efficacy and safety profile, leading to its introduction as a therapeutic agent in France in 1957.<sup>[9][10][13]</sup> In the following

years, other biguanides, including phenformin and buformin, were also introduced into clinical practice.[9]

## A Divergence in Fortunes: The Rise of Metformin

While phenformin and buformin were initially popular due to their higher potency, concerns over a significantly increased risk of lactic acidosis, a rare but potentially fatal side effect, led to their withdrawal from the market in many countries during the late 1970s.[9][13][14] Metformin, with its more favorable safety profile, remained in use, particularly in Europe.[9][10]

Decades of clinical experience and landmark studies, such as the United Kingdom Prospective Diabetes Study (UKPDS), solidified metformin's position. The UKPDS, published in 1998, provided robust evidence of metformin's long-term cardiovascular benefits, leading to its establishment as the first-line oral medication for type 2 diabetes worldwide.[9][10][13] Metformin was eventually approved for use in the United States in 1995.[9][11]

## Comparative Overview of Key Biguanides

The subtle structural differences between metformin, phenformin, and buformin have profound impacts on their pharmacokinetic and pharmacodynamic properties.

| Property                       | Metformin              | Phenformin           | Buformin             |
|--------------------------------|------------------------|----------------------|----------------------|
| Chemical Structure             | N,N-dimethylbiguanide  | Phenethylbiguanide   | n-butylbiguanide     |
| Lipophilicity                  | Low                    | High                 | Moderate             |
| Potency (Complex I Inhibition) | Least Potent           | Most Potent          | Intermediate         |
| Oral Bioavailability           | 50-60%[3]              | Variable             | Variable             |
| Elimination Half-life          | ~4-8.7 hours[3]        | Variable             | Variable             |
| Risk of Lactic Acidosis        | Low[14]                | High[14]             | High[14]             |
| Clinical Use                   | First-line T2D therapy | Largely withdrawn[9] | Largely withdrawn[9] |

## The Core Mechanism: A Multi-faceted Approach

The glucose-lowering effects of biguanides are not attributed to a single mechanism but rather a constellation of actions, primarily centered on the liver and the gut.

### The Central Role of the Liver

The predominant effect of metformin is the reduction of hepatic glucose production.[\[12\]](#) This is achieved primarily through the inhibition of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate sources.[\[12\]](#) A key player in this process is the activation of AMP-activated protein kinase (AMPK).[\[3\]](#)

### The AMPK Signaling Pathway

Biguanides, particularly metformin, are known to inhibit Complex I of the mitochondrial respiratory chain.[\[12\]](#) This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.[\[12\]](#) This shift in the energy state of the cell allosterically activates AMPK.[\[3\]](#)

Once activated, AMPK phosphorylates a number of downstream targets, leading to a cascade of effects that culminate in the suppression of gluconeogenic gene expression and a reduction in hepatic glucose output.[\[3\]](#)

[Click to download full resolution via product page](#)

**Figure 1.** Simplified signaling pathway of metformin's action in the liver.

## Emerging Roles of the Gut

More recent research has highlighted the significant contribution of the gastrointestinal tract to the overall effects of metformin. Metformin can increase glucose uptake and utilization by intestinal cells, and it has been shown to modulate the gut microbiome, which may indirectly influence glucose homeostasis.

## Key Experimental Protocols

The elucidation of the history and mechanisms of biguanides has been built upon a foundation of key experimental findings. Below are summaries of the methodologies that have been instrumental in this field.

### Synthesis of Biguanides

The synthesis of biguanides can be achieved through several methods. A common laboratory-scale synthesis of metformin hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide.

- **Reaction:** Dimethylamine hydrochloride and dicyandiamide are refluxed in a suitable solvent (e.g., water, ethanol, or toluene) for several hours.[\[1\]](#)[\[2\]](#)
- **Purification:** The resulting metformin hydrochloride is then purified through recrystallization from a solvent such as ethanol.[\[1\]](#)[\[2\]](#)
- **Analysis:** The purity of the synthesized compound is confirmed using techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)**Figure 2.** General experimental workflow for the synthesis of metformin.

## Assessment of AMPK Activation

The activation of AMPK is a critical indicator of biguanide activity. Western blotting is a widely used technique to measure the phosphorylation state of AMPK and its downstream targets.

- Cell Culture and Treatment: Cells (e.g., hepatocytes) are cultured and treated with the biguanide of interest at various concentrations and for different durations.[10]
- Cell Lysis: The cells are lysed to release their protein content.[10]
- Protein Quantification: The total protein concentration in the lysates is determined.[10]
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[10]
- Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated (active) form of AMPK (p-AMPK) and total AMPK. A secondary antibody conjugated to an enzyme is then used for detection, typically via chemiluminescence.[10]
- Analysis: The intensity of the bands corresponding to p-AMPK and total AMPK are quantified to determine the extent of AMPK activation.[10]

## Measurement of Mitochondrial Respiration

The inhibitory effect of biguanides on mitochondrial complex I can be assessed by measuring cellular oxygen consumption rates.

- Cell Culture: Cells are seeded in specialized microplates.
- Treatment: The cells are treated with the biguanide.
- Oxygen Consumption Rate (OCR) Measurement: An extracellular flux analyzer is used to measure the OCR in real-time.
- Inhibitor Addition: Specific inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) are added sequentially to dissect the contribution of different mitochondrial complexes to the overall respiration.

- Data Analysis: The changes in OCR in response to the biguanide and the specific inhibitors are analyzed to determine the effect on Complex I activity.

## Future Directions

While metformin remains a cornerstone of diabetes management, research into biguanides continues. Current areas of investigation include:

- Repurposing for Other Diseases: The unique mechanisms of action of biguanides, particularly their effects on cellular metabolism, have led to investigations into their potential use in treating cancer, polycystic ovary syndrome (PCOS), and even aging-related diseases. [\[11\]](#)
- Novel Biguanide Derivatives: The synthesis and evaluation of new biguanide compounds with improved efficacy and safety profiles is an ongoing area of drug discovery.
- Understanding the Gut Microbiome Interaction: Further research is needed to fully elucidate the complex interplay between metformin and the gut microbiota and how this contributes to its therapeutic effects.

## Conclusion

The journey of biguanide-class compounds from a traditional herbal remedy to a globally prescribed medication is a testament to the power of scientific inquiry. Metformin, the sole remaining biguanide in widespread clinical use, has a rich history and a complex, multifaceted mechanism of action that is still being fully unraveled. This technical guide has provided a comprehensive overview of the discovery, history, and core scientific principles underlying this important class of drugs, offering a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and application of these remarkable therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of AMPK by Metformin Improves Left Ventricular Function and Survival in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Enduring Legacy of Biguanides: From Herbal Remedy to First-Line Diabetes Therapy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114582#discovery-and-history-of-biguanide-class-compounds>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)